Methoxy rutaretin

Description

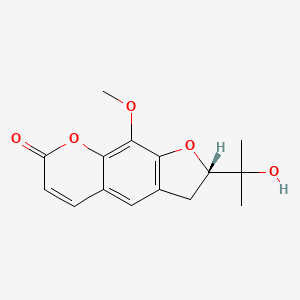

Methoxy Rutaretin is a naturally occurring phenolic compound isolated from the aerial parts of Chuanminshen violaceum Sheh et Shan . Structurally, it belongs to the benzofuran derivatives, characterized by a 4,5,6,7-tetrasubstituted benzofuran core. Its absolute configuration was confirmed through advanced spectroscopic techniques, including NMR and X-ray crystallography, as well as chemical transformations such as the photo-Fries reaction . This compound’s CAS registry number is 13895-92-6, and it is distinguished by a methoxy group substitution at a critical position on its aromatic ring, which influences its biochemical and pharmacological properties .

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C15H16O5/c1-15(2,17)10-7-9-6-8-4-5-11(16)20-12(8)14(18-3)13(9)19-10/h4-6,10,17H,7H2,1-3H3/t10-/m0/s1 |

InChI Key |

KMOMCIKYMUNSPU-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of methoxy rutaretin involves several steps, starting from the extraction of its precursor compounds from natural sources such as the herb Ruta graveolens L . The synthetic route typically includes the methylation of rutaretin to form this compound. This process involves the use of methanol and other reagents under controlled conditions to achieve the desired product . Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound for various applications.

Chemical Reactions Analysis

Methoxy rutaretin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Methoxy rutaretin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of coumarins . In biology and medicine, this compound is investigated for its potential therapeutic effects, including its antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used in the development of fluorescent probes for biochemical studies due to its unique photophysical properties . In industry, this compound is utilized in the production of various pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of methoxy rutaretin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biological processes . For example, this compound can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it can interact with cellular pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy Rutaretin shares structural similarities with other phenolic and benzofuran derivatives, but its functional group substitutions result in distinct biological activities. Below is a detailed comparison:

Structural Variations in Substituted Flavonoids and Benzofurans

Key structural analogs include Rutaretin, Seselin, and 8-Methoxypsoralen. Differences in methoxy and hydroxy group positions significantly alter their interactions with biological targets:

Structural Insights :

- The methoxy group in this compound enhances its lipophilicity compared to Rutaretin, leading to improved tissue penetration (high VDSS > 0.45) .

- In contrast, 8-Methoxypsoralen’s methoxy substitution at C-8 reduces its tissue distribution (low VDSS < 0.15) but increases UV-mediated DNA crosslinking activity .

Pharmacological Activity Comparisons

This compound exhibits superior binding affinity to the HMG-CoA reductase enzyme (ΔG = -7.2 kcal/mol) compared to Seselin (ΔG = -6.8 kcal/mol) and the control drug pravastatin (ΔG = -6.4 kcal/mol) . Additionally, its methoxy group contributes to antioxidant efficacy by increasing HOMO energy and polarizability, a trend observed in other methoxy-substituted phenolics .

Key Research Findings

Tissue Distribution and Bioavailability

This compound’s high VDSS value (log VDSS > 0.45) indicates preferential accumulation in tissues over plasma, a critical factor for therapeutic efficacy in lipid metabolism disorders . This contrasts with 8-Methoxypsoralen, which remains plasma-bound due to its lower VDSS .

Enzymatic Inhibition Mechanisms

The methoxy group at C-6 in this compound stabilizes its interaction with HMG-CoA reductase’s active site via hydrophobic interactions, as demonstrated by molecular docking studies . In comparison, hydroxy-substituted analogs like Rutaretin show weaker binding due to reduced lipophilicity .

Data Tables

Table 1: Pharmacokinetic Properties of this compound and Analogs

| Compound | log VDSS | Binding Energy (ΔG, kcal/mol) | Key Substituents |

|---|---|---|---|

| This compound | 0.48 | -7.2 | C-6 OCH₃ |

| Rutaretin | 0.38 | -6.5 | C-6 OH |

| 8-Methoxypsoralen | 0.12 | -6.9 | C-8 OCH₃ |

| Seselin | 0.22 | -6.8 | C-5 OCH₃ |

Table 2: Antioxidant Activity Trends

| Substituent Position | HOMO Energy (eV) | Inhibition Efficiency (%) |

|---|---|---|

| C-6 OCH₃ (this compound) | -5.2 | 92 |

| C-6 OH (Rutaretin) | -5.8 | 78 |

| No substituent | -6.4 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.